molecular formula C22H25N3O5 B485789 Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate CAS No. 723738-45-2

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate

Cat. No.: B485789
CAS No.: 723738-45-2
M. Wt: 411.5g/mol
InChI Key: RXLXWBQADGHALE-UHFFFAOYSA-N
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Description

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate is a complex organic compound that features a benzoate core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzoate core: This step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with 4-phenylpiperazine.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Final coupling: The final step involves coupling the piperazine derivative with the benzoate core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for specific receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-iodophenyl)(4-phenylpiperazin-1-yl)methanone
  • 3-(4-phenylpiperazinyl)cyclohex-2-en-1-one
  • (4-phenylpiperazinyl)-N-(2-methylphenyl)formamide

Uniqueness

Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

dimethyl 5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-29-21(27)16-12-17(22(28)30-2)14-18(13-16)23-20(26)15-24-8-10-25(11-9-24)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLXWBQADGHALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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